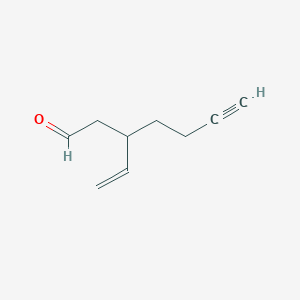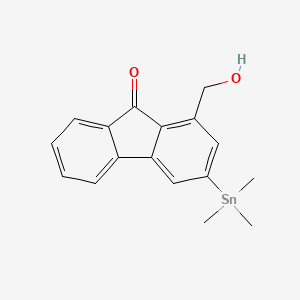![molecular formula C18H20N4O3 B14288118 2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide CAS No. 140887-68-9](/img/no-structure.png)
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide is an organic compound that features a complex structure with both hydrazone and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide typically involves the reaction of 4-nitrophenylhydrazine with a suitable carbonyl compound, followed by the addition of N-phenylbutanamide. The reaction conditions often require the use of a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of the corresponding amine from the hydrazone.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
科学研究应用
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydrazone linkage can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3-[2-(4-aminophenyl)hydrazinylidene]-N-phenylbutanamide: Similar structure but with an amine group instead of a nitro group.
2,2-Dimethyl-3-[2-(4-chlorophenyl)hydrazinylidene]-N-phenylbutanamide: Contains a chlorine substituent on the aromatic ring.
2,2-Dimethyl-3-[2-(4-methylphenyl)hydrazinylidene]-N-phenylbutanamide: Features a methyl group on the aromatic ring.
Uniqueness
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide is unique due to the presence of both nitro and hydrazone functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and application in various fields.
属性
| 140887-68-9 | |
分子式 |
C18H20N4O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-[(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide |
InChI |
InChI=1S/C18H20N4O3/c1-13(20-21-15-9-11-16(12-10-15)22(24)25)18(2,3)17(23)19-14-7-5-4-6-8-14/h4-12,21H,1-3H3,(H,19,23) |
InChI 键 |
ZBUNAXPCSMUGJT-UHFFFAOYSA-N |
规范 SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(C)(C)C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)

![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)

